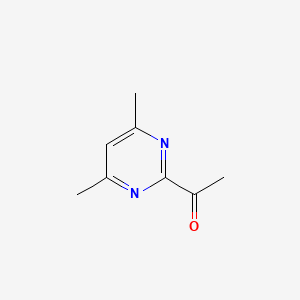

1-(4,6-Dimethylpyrimidin-2-yl)ethanone

Description

Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. wjahr.com Among these, nitrogen-containing heterocycles are of immense importance, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. wjahr.comorientjchem.org The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of this field. numberanalytics.comgsconlinepress.com

Pyrimidine is not just a synthetic curiosity; it is a fundamental component of life itself, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential parts of nucleic acids (DNA and RNA). numberanalytics.comgsconlinepress.com This biological prevalence has made the pyrimidine scaffold an attractive target for medicinal chemists. nih.gov Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. orientjchem.orggsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of diverse molecular architectures with tailored biological and chemical properties. numberanalytics.commdpi.com 1-(4,6-Dimethylpyrimidin-2-yl)ethanone serves as a prime example of a functionalized pyrimidine, where the core heterocycle is equipped with a reactive ketone group, opening avenues for further chemical modification.

Significance of the Ethanone (B97240) Moiety in Organic Synthesis and Medicinal Chemistry

The ethanone (or acetyl) group is a ketone functional group that serves as a highly versatile synthetic handle in organic chemistry. ontosight.ai Its carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic, allowing for enolate formation. These characteristics enable a wide range of chemical transformations.

Key Reactions of the Ethanone Group:

Condensation Reactions: The ethanone group readily undergoes condensation reactions. For instance, Claisen-Schmidt condensation with aldehydes produces chalcones (α,β-unsaturated ketones), which are themselves important intermediates for synthesizing other heterocyclic systems like pyrazolines and pyrimidinones. nih.govresearchgate.netnih.govyoutube.com

Formation of Heterocycles: The ketone can react with dinucleophiles to form new rings. A prominent example is the reaction with hydrazines to yield pyrazoles, a class of five-membered heterocycles with significant pharmacological applications. tandfonline.comnih.govorganic-chemistry.orgmdpi.com

Nucleophilic Addition: The carbonyl group can be attacked by various nucleophiles, leading to the formation of alcohols or other derivatives. smolecule.com

Reduction: The carbonyl can be reduced to a secondary alcohol using common reducing agents, providing another route for functionalization. smolecule.com

In medicinal chemistry, the incorporation of an ethanone moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. The carbonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. Furthermore, the ethanone group serves as a key building block for constructing more complex molecules that may possess enhanced biological activity. smolecule.com The synthesis of this compound itself can be achieved through methods like the Grignard reaction on corresponding pyrimidinecarbonitriles. clockss.org This pyrimidinyl ketone is then used as a precursor for more elaborate structures, such as bipyrazoles, by leveraging the reactivity of its ethanone group. tandfonline.comdovepress.com

Overview of Research Trajectories for Related Pyrimidine-Fused Systems

The development of novel therapeutic agents often involves the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. wjahr.com This strategy can enhance biological activity, selectivity, and pharmacokinetic properties by creating more rigid, conformationally constrained structures that can fit more precisely into the binding sites of biological targets. nih.gov Research into pyrimidine-fused systems is a thriving area, with several important classes being actively investigated.

Prominent Pyrimidine-Fused Systems:

| Fused System | Examples/Significance |

| Pyrazolopyrimidines | These compounds, where a pyrazole (B372694) ring is fused to a pyrimidine ring, have attracted considerable interest for their diverse biological activities. wjahr.com |

| Triazolopyrimidines | Representing another important class of fused heterocycles, these systems are explored for various therapeutic applications. wjahr.comresearchgate.net |

| Purines | As the most famous example, where an imidazole (B134444) ring is fused to pyrimidine, purines (adenine and guanine) are fundamental to life. Synthetic purine (B94841) analogs are widely used in medicine. wjahr.com |

| Thienopyrimidines | The fusion of a thiophene (B33073) ring to pyrimidine has yielded compounds investigated as selective inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org |

| Furopyrimidines | Fusing a furan (B31954) ring to the pyrimidine core is another strategy to generate novel chemical entities with potential biological applications. wjahr.comresearchgate.net |

| Pyridopyrimidines | The combination of pyridine (B92270) and pyrimidine rings results in compounds that have been studied for their potential as dual inhibitors of various kinases. frontiersin.org |

The synthesis of these fused systems often starts with appropriately substituted pyrimidines. nih.govresearchgate.net For example, o-aminopyrimidine aldehydes or ketones are valuable precursors for creating fused pyrimidines. researchgate.net The research trajectory clearly indicates a focus on creating molecular diversity by fusing pyrimidines with other five- or six-membered heterocycles to target a wide range of diseases, particularly in oncology and infectious diseases. wjahr.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(2)10-8(9-5)7(3)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNFJVGKPVGXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4,6 Dimethylpyrimidin 2 Yl Ethanone and Its Key Precursors

Established Synthetic Routes to the 4,6-Dimethylpyrimidine (B31164) Core

The formation of the central pyrimidine (B1678525) ring is a well-documented process, with cyclocondensation reactions being the most prominent and versatile method.

The most classical and widely employed method for synthesizing the 4,6-dimethylpyrimidine skeleton is the Pinner synthesis. This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the 4,6-dimethylpyrimidine core, acetylacetone (B45752) (pentan-2,4-dione) serves as the 1,3-dicarbonyl component. This is reacted with a suitable three-carbon fragment containing two nitrogen atoms, such as guanidine (B92328) or thiourea (B124793).

The reaction between acetylacetone and guanidine salts (e.g., guanidine nitrate (B79036) or hydrochloride) in an aqueous alkaline medium provides 2-amino-4,6-dimethylpyrimidine (B23340) in good yields. google.com Similarly, reacting acetylacetone with thiourea in an acidic ethanol (B145695) medium yields 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net These 2-substituted pyrimidines are crucial precursors for further functionalization.

Modern variations on this theme include multicomponent reactions, which offer increased efficiency. A regioselective, iridium-catalyzed multicomponent synthesis from amidines and alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. mdpi.comacs.org

Table 1: Cyclocondensation Reactions for 4,6-Dimethylpyrimidine Precursors

| 1,3-Dicarbonyl | N-C-N Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Guanidine Hydrochloride | Na2CO3, H2O, 60°C, Sonication | 2-Amino-4,6-dimethylpyrimidine | 75% | chemicalbook.com |

| Acetylacetone | Guanidine Nitrate | Na2CO3, H2O, 95-100°C | 2-Amino-4,6-dimethylpyrimidine | >70% | google.com |

| Acetylacetone | Thiourea | HCl, Ethanol | 4,6-Dimethylpyrimidine-2-thiol | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Once the 4,6-dimethylpyrimidine core is formed, often with a substituent at the C2 position (like an amino or thiol group), this group can be modified or replaced to facilitate the introduction of the ethanone (B97240) moiety. The C2 position is readily functionalized due to its proximity to the ring nitrogen atoms. nih.gov

A key intermediate for C2 functionalization is 2-chloro-4,6-dimethylpyrimidine (B132427). This compound can be synthesized from precursors like 4,6-dimethylpyrimidin-2-ol via chlorination with reagents such as phosphorus oxychloride. The chloro-substituent is an excellent leaving group, making it highly susceptible to nucleophilic substitution.

Another strategy involves the direct C-H functionalization of 4,6-dimethylpyrimidine. While challenging for electron-deficient heterocycles, transition-metal-catalyzed methods have emerged that allow for the direct introduction of various functional groups, although this is less common for direct acylation. nih.gov

Strategies for Introducing the Ethanone Moiety at the Pyrimidine C2 Position

Attaching the acetyl group (ethanone moiety) to the C2 carbon of the pyrimidine ring is the final key step in synthesizing the target molecule. This can be achieved through acylation or nucleophilic substitution reactions.

Direct Friedel-Crafts acylation, a standard method for aromatic ketones, is generally ineffective for pyrimidines. wikipedia.org The pyrimidine ring is highly electron-deficient, which deactivates it towards electrophilic aromatic substitution. Furthermore, the nitrogen atoms in the ring can form complexes with the Lewis acid catalyst (e.g., AlCl3), further impeding the reaction. youtube.comresearchgate.net

Alternative acylation strategies are therefore necessary. One such method is the reaction of an organometallic derivative of 4,6-dimethylpyrimidine with an acylating agent. For example, lithiation of the pyrimidine ring followed by reaction with an acetylating agent like acetyl chloride or N,N-dimethylacetamide could potentially yield the desired ketone. Another approach involves radical acylation, where acyl radicals add to the protonated pyrimidine ring. youtube.com

Nucleophilic substitution represents a more robust and commonly used strategy for introducing the ethanone group. This approach typically involves reacting a 2-halo-4,6-dimethylpyrimidine with a nucleophile that delivers the acetyl group.

A prominent example is the reaction of 2-chloro-4,6-dimethylpyrimidine with an enolate anion. libretexts.org Enolates, generated from ketones like acetone (B3395972) using a strong base, are potent carbon nucleophiles that can displace the halide from the pyrimidine ring in an SNAr (Nucleophilic Aromatic Substitution) reaction. csbsju.edumasterorganicchemistry.com

Another powerful nucleophilic strategy is the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com In this pathway, 2-cyano-4,6-dimethylpyrimidine is treated with methylmagnesium bromide (CH3MgBr). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after the initial reaction. Subsequent acidic hydrolysis of this imine furnishes the target ketone, 1-(4,6-dimethylpyrimidin-2-yl)ethanone. masterorganicchemistry.com This method is advantageous as it forms the carbon-carbon bond and sets up the ketone functionality in a two-step, one-pot sequence.

Table 2: Key Reactions for Introducing the Ethanone Moiety

| Pyrimidine Substrate | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-4,6-dimethylpyrimidine | Methylmagnesium bromide, then H3O+ | Grignard reaction/Hydrolysis | This compound | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of these syntheses, advanced techniques have been applied. Sonochemistry, the use of ultrasound, has been shown to accelerate the condensation reaction for forming 2-amino-4,6-dimethylpyrimidine, leading to high yields in short reaction times. chemicalbook.com

Microwave-assisted synthesis is another technique used to accelerate organic reactions, including the formation of pyrimidine rings. mdpi.com For functionalization reactions, modern catalytic systems are being explored. This includes the use of ionic liquids as recyclable reaction media for reactions like Friedel-Crafts acylation, potentially mitigating some of the issues seen with traditional methods. researchgate.net Furthermore, visible-light photoredox catalysis has emerged as a powerful, metal-free method for the ortho-acylation of pyridine (B92270) N-oxides, a strategy that could potentially be adapted for pyrimidine systems. acs.org

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netyoungin.comyoutube.com The direct coupling of microwave energy with the reactant molecules results in rapid and uniform heating, which can overcome activation barriers more efficiently. youngin.comyoutube.com

The synthesis of pyrimidine derivatives has benefited greatly from this technology. researchgate.net For instance, the condensation of β-dicarbonyl compounds with substrates containing an N-C-N unit can be effectively carried out under microwave irradiation to yield functionalized pyrimidines. researchgate.net Studies comparing MAOS with traditional heating for the synthesis of related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, have demonstrated dramatic improvements. rsc.org While a conventional method might require extended refluxing with poor yields, microwave heating can complete the reaction in minutes with high yields. rsc.org The application of microwaves is also noted in the synthesis of the precursor 2-amino-4,6-dimethylpyrimidine, where ultrasonic waves were used to facilitate the reaction, highlighting the use of alternative energy sources to drive chemical transformations. chemicalbook.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Dihydrotriazines (A Related Heterocycle)

| Method | Reaction Time | Purity | Reference |

|---|---|---|---|

| Conventional Heating | ~22 hours | Lower | google.com |

| Microwave Irradiation | ~35 minutes | Higher | google.com |

Solvent Systems and Catalytic Conditions for Yield and Selectivity Control

The choice of solvent and catalyst is critical for controlling the yield and selectivity of pyrimidine synthesis. The classic synthesis of the 2-amino-4,6-dimethylpyrimidine precursor from acetylacetone and a guanidine salt is typically performed in an aqueous alkaline medium. google.com Water is an economical and environmentally benign solvent, and bases like sodium carbonate or sodium hydroxide (B78521) are used to facilitate the condensation. chemicalbook.comgoogle.com Alternatively, the synthesis of the precursor 4,6-dimethylpyrimidine-2-thiol from acetylacetone and thiourea is conducted in an ethyl alcohol medium with hydrochloric acid, demonstrating the use of an acidic catalyst in an organic solvent. researchgate.net

The selection of these components directly impacts reaction outcomes, including yield and purity. For example, in the synthesis of 2-amino-4,6-dimethylpyrimidine, different guanidine salts (nitrate vs. hydrochloride) and alkalis can be used, affecting the final yield and purity of the product. google.com

Table 2: Reaction Conditions for the Synthesis of 4,6-Dimethylpyrimidine Precursors

| Precursor | Starting Materials | Solvent/Catalyst | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Guanidine hydrochloride, Acetylacetone | Water, Sodium Carbonate | 60 | 75% | chemicalbook.com |

| 2-Amino-4,6-dimethylpyrimidine | Guanidine nitrate, Acetylacetone | Water, Sodium Carbonate | 95-100 | >85% | google.com |

| 4,6-Dimethylpyrimidine-2-thiol | Acetylacetone, Thiourea | Ethyl alcohol, Hydrochloric acid | Not specified | Not specified | researchgate.net |

Isolation and Purification Methodologies for this compound

The isolation and purification of the final product and its key intermediates are essential for obtaining a compound of high purity. Standard laboratory techniques are commonly employed for pyrimidine derivatives.

Following the synthesis of precursors like 2-amino-4,6-dimethylpyrimidine, the solid product often crystallizes directly from the aqueous reaction mixture upon cooling. google.com The primary isolation step is suction filtration to collect the crude solid. chemicalbook.comgoogle.com The collected filter cake is then typically washed with cold water or a brine solution to remove residual salts and water-soluble impurities. google.com

For further purification, recrystallization is a common and effective method. The crude product can be dissolved in a suitable solvent, such as hot water or ethanol, and then allowed to cool slowly, causing the pure compound to crystallize. google.com In some procedures, activated carbon is added to the hot solution to adsorb colored impurities, and the solution is clarified by filtration before cooling. google.com The final pure product is then collected by filtration, washed with a small amount of cold solvent, and dried. google.comorgsyn.org For ketones that may contain aldehyde impurities, purification can sometimes be achieved by distillation in the presence of a non-volatile amine, which converts the aldehydes into higher-boiling derivatives that remain in the distillation flask. google.com While less common for synthetic products, sublimation has also been explored as a technique to directly isolate purines and pyrimidines under reduced pressure at high temperatures. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4,6 Dimethylpyrimidin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of 1-(4,6-Dimethylpyrimidin-2-yl)ethanone, offering profound insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound presents a distinct set of signals that correspond to the different types of protons present in the molecule. The analysis of chemical shifts (δ) and spin-spin coupling patterns provides a clear picture of the proton connectivity.

The spectrum is characterized by a singlet in the aromatic region, corresponding to the proton at the 5-position of the pyrimidine (B1678525) ring. The methyl groups attached to the pyrimidine ring at positions 4 and 6 typically appear as a single sharp singlet in the upfield region, indicating their chemical equivalence. The acetyl methyl protons also give rise to a distinct singlet, shifted slightly downfield compared to the pyrimidine methyl groups due to the deshielding effect of the adjacent carbonyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H5 | ~7.0-7.2 | Singlet | 1H |

| Pyrimidine-CH₃ (4 and 6 positions) | ~2.5-2.7 | Singlet | 6H |

| Acetyl-CH₃ | ~2.7-2.9 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation of Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment.

The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield shift, typically appearing in the range of 190-200 ppm. The quaternary carbons of the pyrimidine ring at positions 2, 4, and 6 also exhibit distinct downfield signals. The carbon atom at position 5 of the pyrimidine ring, being attached to a proton, appears at a lower chemical shift. The methyl carbons attached to the pyrimidine ring and the acetyl methyl carbon resonate in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~195-205 |

| C2 (Pyrimidine) | ~165-175 |

| C4, C6 (Pyrimidine) | ~160-170 |

| C5 (Pyrimidine) | ~115-125 |

| Pyrimidine-CH₃ | ~20-25 |

| Acetyl-CH₃ | ~25-30 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

The Infrared (IR) spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the aromatic pyrimidine ring is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the methyl groups and the aromatic proton are expected in the 2900-3100 cm⁻¹ range.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=N Stretch (Pyrimidine) | 1500 - 1600 |

| C=C Stretch (Pyrimidine) | 1400 - 1500 |

| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its fragmentation pattern upon ionization, which can further confirm its structure. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₀N₂O), which is approximately 150.18 g/mol .

The fragmentation pattern is expected to show characteristic losses. A prominent fragment would likely result from the cleavage of the acetyl group, leading to the loss of a CH₃CO radical (43 u), resulting in a peak at m/z 107. Another possible fragmentation pathway could involve the loss of a methyl radical (15 u) from the pyrimidine ring, giving rise to a peak at m/z 135.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₈H₁₀N₂O, the theoretical monoisotopic mass can be calculated with high precision. guidechem.com This calculated exact mass serves as a benchmark for experimental verification.

HRMS analysis of the protonated molecule, [M+H]⁺, provides an experimental mass value that can be compared against the theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula of the compound. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Calculated Exact Mass ([M]) | 150.07931 u |

| Observed Ion ([M+H]⁺) | 151.08659 u (Theoretical) |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺˙) at m/z 150, corresponding to the molecular weight of the compound.

The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. nih.govmdpi.com For this compound, the fragmentation is expected to initiate at the acetyl group and the bonds connecting it to the pyrimidine ring.

Key Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation is the cleavage of the bond between the carbonyl carbon and the pyrimidine ring. This can lead to two primary fragment ions:

The formation of a stable acetyl cation (CH₃CO⁺) at m/z 43 . This is a very common fragment for compounds containing an acetyl group.

The formation of the 4,6-dimethylpyrimidin-2-yl cation at m/z 107 following the loss of an acetyl radical (•COCH₃).

Loss of a Methyl Radical: Another characteristic fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of an ion at m/z 135 . This [M-15]⁺ ion is stabilized by the pyrimidine ring.

These fragmentation patterns allow for the unambiguous identification of the acetyl substituent and its connection to the dimethylpyrimidine core. arkat-usa.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

Crystal System, Space Group, and Unit Cell Parameters

While specific experimental crystallographic data for this compound is not widely published, an analysis would reveal its fundamental crystal parameters. These parameters define the geometry and symmetry of the unit cell, the smallest repeating unit of the crystal lattice. umk.pl

Crystal System: This classifies the crystal based on the symmetry of its unit cell. Related heterocyclic compounds often crystallize in systems such as monoclinic or orthorhombic. wikipedia.orgnih.gov

Space Group: This provides a detailed description of the symmetry elements within the crystal, including rotations, reflections, and translations. cam.ac.uk

Unit Cell Parameters: These are the dimensions of the unit cell, defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ). researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | Classification of crystal symmetry | Monoclinic |

| Space Group | Symmetry elements of the unit cell | P2₁/c |

| a (Å) | Unit cell axis length | e.g., 3.9338 |

| b (Å) | Unit cell axis length | e.g., 13.8005 |

| c (Å) | Unit cell axis length | e.g., 10.8728 |

| β (°) | Unit cell angle | e.g., 94.437 |

| V (ų) | Volume of the unit cell | e.g., 588.50 |

| Z | Number of molecules per unit cell | e.g., 2 |

Molecular Conformation and Intermolecular Interactions

The crystal structure would reveal the molecule's conformation. The pyrimidine ring is expected to be largely planar. The orientation of the acetyl group relative to the ring is of particular interest, as rotation around the C-C single bond is possible. The final conformation is typically the one that minimizes steric hindrance.

Intermolecular interactions are crucial in determining the crystal packing. researchgate.net For this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker interactions such as:

C-H···O and C-H···N hydrogen bonds: Where hydrogen atoms from the methyl groups or the pyrimidine ring interact with the oxygen of the acetyl group or the nitrogen atoms of a neighboring molecule. nih.gov

π-π stacking: The planar pyrimidine rings of adjacent molecules may stack on top of each other, an interaction that helps to stabilize the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The structure of this compound contains a conjugated system composed of the pyrimidine ring and the carbonyl group. This extended chromophore is responsible for its characteristic absorption spectrum. tanta.edu.eg

Two main types of electronic transitions are expected for this molecule: shu.ac.uklibretexts.org

π→π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy (occur at shorter wavelengths) and have high molar absorptivity (ε).

n→π* transitions: These are lower energy transitions (occur at longer wavelengths) and involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower molar absorptivity. youtube.com

The conjugation between the pyrimidine ring and the acetyl group results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the non-conjugated chromophores.

| Expected λmax (nm) | Electronic Transition | Expected Intensity (ε) |

|---|---|---|

| ~220-260 | π→π | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| ~290-330 | n→π | Low (10-100 L mol⁻¹ cm⁻¹) |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. libretexts.org This comparison serves to verify the empirical formula of the compound, which is the simplest whole-number ratio of atoms. libretexts.org

For this compound (C₈H₁₀N₂O), the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and calculated values, usually within ±0.4%, confirms the purity and proposed formula of the synthesized compound.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 63.98% | - |

| Hydrogen (H) | 6.71% | - |

| Nitrogen (N) | 18.65% | - |

Reactivity and Chemical Transformations of 1 4,6 Dimethylpyrimidin 2 Yl Ethanone

Reactions Involving the Ethanone (B97240) Group

The ethanone side chain is a primary site for a variety of chemical modifications, including oxidation, reduction, and condensation reactions, largely influenced by the reactivity of the carbonyl group and the adjacent alpha-carbon.

The oxidation of the acetyl group in 1-(4,6-dimethylpyrimidin-2-yl)ethanone can lead to the formation of the corresponding carboxylic acid, 4,6-dimethylpyrimidine-2-carboxylic acid. A common method for converting methyl ketones to carboxylic acids is the haloform reaction. libretexts.org This reaction proceeds by repeated halogenation at the alpha-carbon under basic conditions, followed by cleavage of the resulting trihalomethyl group. libretexts.org Although specific studies on this compound are not prevalent, this transformation is a standard procedure for methyl ketones. libretexts.orgyoutube.com

Another potential route involves the oxidation of an intermediate aldehyde, which itself could be formed from the starting ketone. Various reagents are known to efficiently oxidize aldehydes to carboxylic acids, such as Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

Table 1: Plausible Oxidation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Br₂, NaOH (excess)2. H₃O⁺ | 4,6-Dimethylpyrimidine-2-carboxylic acid | Haloform Reaction |

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(4,6-dimethylpyrimidin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents.

In a study on the reduction of various pyrimidine (B1678525) derivatives, lithium aluminium hydride (LiAlH₄) was used as a potent reducing agent. researchgate.net However, for the selective reduction of a ketone without affecting the pyrimidine ring, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally preferred. The reduction of a ketone to its corresponding alcohol is a fundamental transformation in organic synthesis.

Table 2: Plausible Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | NaBH₄, CH₃OH | 1-(4,6-Dimethylpyrimidin-2-yl)ethanol | Ketone Reduction |

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nitrogen-containing nucleophiles like hydrazines and amines. These condensation reactions typically result in the formation of imine or hydrazone derivatives.

For instance, the reaction of 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones with hydrazine (B178648) has been shown to yield pyrazolo[3,4-d]pyrimidine derivatives through a condensation and subsequent cyclization process. researchgate.net This indicates that the acetyl group on a pyrimidine ring is reactive towards hydrazine. The initial step is the formation of a hydrazone, which can then undergo further intramolecular reactions depending on the substrate and reaction conditions.

Table 3: Representative Condensation Reactions

| Reactant | Nucleophile | Product Type |

|---|---|---|

| This compound | Hydrazine (NH₂NH₂) | Hydrazone |

| This compound | Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |

| This compound | Primary Amines (R-NH₂) | Imine (Schiff base) |

The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the pyrimidine ring. This acidity allows for the formation of a resonance-stabilized enolate ion in the presence of a base. gordon.edubyjus.com This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

One of the most significant reactions involving the alpha-carbon is the aldol-type condensation. Specifically, the Claisen-Schmidt condensation involves the reaction of a ketone (like this compound) with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base. gordon.eduwikipedia.org This reaction would lead to the formation of a chalcone-like α,β-unsaturated ketone. Studies on the condensation of 2-acetylpyridine (B122185) with various aldehydes have demonstrated the formation of such products, as well as more complex cyclohexanol (B46403) derivatives from subsequent reactions. ichem.mdresearchgate.netrsc.orgepa.gov

Furthermore, the acidity of the α-hydrogens facilitates α-halogenation. libretexts.orgpressbooks.publibretexts.orgyoutube.comopenstax.org In acidic conditions, typically one α-hydrogen is replaced by a halogen, whereas under basic conditions, polyhalogenation can occur, as seen in the haloform reaction. libretexts.orgpressbooks.pub

Table 4: Reactions at the Alpha-Carbon

| Reaction Type | Reagent(s) | Intermediate | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Enolate | α,β-Unsaturated Ketone (Chalcone) |

| Alpha-Halogenation (acidic) | Br₂, CH₃COOH | Enol | α-Bromo Ketone |

Reactions at the Pyrimidine Core

The pyrimidine ring, being an electron-deficient heterocycle, can participate in reactions that are characteristic of such systems.

The pyrimidine ring is generally activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2, 4, or 6 positions. nih.gov The presence of two ring nitrogens facilitates the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

While this compound itself does not have a typical leaving group on the ring, derivatives such as 2-chloro-4,6-dimethylpyrimidine (B132427) would be highly reactive towards nucleophiles. Kinetic studies on 2-chloropyrimidine (B141910) have shown that it readily undergoes substitution with various nucleophiles. zenodo.org The substitution of a halogen at the 2-position is particularly facile due to the flanking nitrogen atoms. zenodo.org Therefore, if a leaving group were present on the pyrimidine core of the title compound, it would be a prime site for nucleophilic attack by amines, alkoxides, or thiolates, leading to a variety of substituted pyrimidine derivatives. Research on 2-mercapto-4,6-dimethylpyrimidine has shown its utility as a precursor for various S-substituted derivatives. researchgate.netresearchgate.net

Table 5: Potential Nucleophilic Substitution on a Halogenated Analog

| Starting Material Analog | Nucleophile | Product |

|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | Ammonia (NH₃) | 2-Amino-4,6-dimethylpyrimidine (B23340) |

| 2-Chloro-4,6-dimethylpyrimidine | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4,6-dimethylpyrimidine |

Derivatization at Peripheral Methyl Groups

The methyl groups at the 4- and 6-positions of the pyrimidine ring are potential sites for chemical modification, although they are generally less reactive than the acetyl group. Derivatization often requires specific reagents to activate these C-H bonds. One common strategy for the functionalization of methyl groups on heterocyclic rings is through bromination. For instance, studies on similar heterocyclic systems, such as 1,4-dihydropyridines, have shown that methyl groups can be brominated using agents like N-bromosuccinimide (NBS) or pyridinium bromide–perbromide. nih.gov This transformation introduces a reactive handle that can be further manipulated through nucleophilic substitution reactions.

While direct examples for this compound are not extensively documented in the reviewed literature, the principles of methyl group activation on related heterocycles suggest that similar transformations are plausible. The resulting brominated derivatives could serve as precursors for a variety of other functional groups, expanding the synthetic utility of the parent molecule.

Functional Group Interconversions and Strategic Modifications

The ethanone group is the most reactive site for functional group interconversions in this compound. This acetyl moiety can undergo a range of transformations to introduce new functionalities and build more complex molecular architectures.

A key reaction of the acetyl group is its condensation with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones, via the Claisen-Schmidt condensation. nih.govscispace.com This reaction typically occurs under basic conditions, where an enolate is formed from the ketone, which then attacks the aldehyde. nih.gov The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. jocpr.com

Another significant transformation is the conversion of the ketone to a hydrazone. This is achieved through the reaction of the ketone with hydrazine or its derivatives. nih.govresearchgate.net The resulting hydrazones are stable compounds that can be isolated and are important precursors for the synthesis of pyrazoles and other nitrogen-containing heterocycles. nih.govresearchgate.net Furthermore, these hydrazone derivatives can act as ligands in coordination chemistry. frontiersin.orgjptcp.comnih.gov

The table below summarizes some key functional group interconversions of the ethanone moiety.

| Starting Material | Reagent(s) | Product Type | Reaction Name/Type |

| This compound | Aromatic Aldehyde, Base (e.g., NaOH, KOH) | Chalcone | Claisen-Schmidt Condensation |

| This compound | Hydrazine Hydrate | Hydrazone | Hydrazone Formation |

Cyclization Reactions and Annulation Pathways

The derivatives of this compound, particularly the chalcones and hydrazones, are excellent substrates for cyclization reactions, leading to the formation of various heterocyclic systems.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity, can be envisioned starting from this compound. A common route to pyrazoles involves the cyclization of chalcones with hydrazine. nih.govresearchgate.netscispace.com The chalcone, derived from the condensation of this compound with an appropriate aldehyde, can react with hydrazine to yield a pyrazoline, which can then be oxidized to the corresponding pyrazole (B372694). nih.gov

While a direct cyclization of a pyrazole derived from this compound to a pyrazolo[1,5-a]pyrimidine (B1248293) was not explicitly found in the reviewed literature, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. nih.gov It is conceivable that a pyrazole synthesized from this compound could be further functionalized to an aminopyrazole and then subjected to cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.

A related and noteworthy reaction is the condensation of 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) with β-diketones, which directly yields pyrazole derivatives. This highlights the utility of the pyrimidine scaffold in constructing fused heterocyclic systems.

The table below outlines a plausible reaction pathway for the synthesis of pyrazole derivatives from this compound.

| Step | Reactant(s) | Product | Reaction Type |

| 1 | This compound, Aromatic Aldehyde | Chalcone | Claisen-Schmidt Condensation |

| 2 | Chalcone, Hydrazine Hydrate | Pyrazoline/Pyrazole | Cyclization |

Ligand Formation and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the potential for introducing further donor atoms through derivatization make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.govmdpi.com The formation of Schiff base and hydrazone ligands from the ethanone group introduces additional coordination sites, typically nitrogen and oxygen atoms, which can readily chelate to metal ions. jptcp.comjptcp.com

A notable example is the synthesis of transition metal complexes with a Schiff base derived from 2-hydrazinyl-4,6-dimethylpyrimidine. researchgate.net The resulting hydrazone ligand can coordinate to metal ions through the pyrimidine nitrogen, the hydrazone nitrogen, and the oxygen atom from the condensed carbonyl component, acting as a multidentate ligand. frontiersin.orgresearchgate.net The coordination of such ligands to transition metals like Cu(II), Co(II), Ni(II), and Zn(II) has been studied, leading to the formation of stable metal complexes with diverse geometries. jptcp.comjptcp.com

The coordination environment and the nature of the metal ion can influence the properties and potential applications of these complexes. The table below summarizes the coordination behavior of a Schiff base ligand derived from a close analog of the title compound.

| Ligand Type | Metal Ions | Coordination Sites | Reference |

| Schiff base from 2-hydrazinyl-4,6-dimethylpyrimidine | Transition Metals (e.g., Cu, Co, Ni) | Pyrimidine N, Hydrazone N, Carbonyl O | researchgate.net |

The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. nih.gov

Computational and Theoretical Investigations of 1 4,6 Dimethylpyrimidin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrj.org For 1-(4,6-Dimethylpyrimidin-2-yl)ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine key electronic parameters. ijcce.ac.ir

The electronic properties are primarily dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity. ijcce.ac.ir

For pyrimidine (B1678525) derivatives, the HOMO is typically distributed over the pyrimidine ring and its substituents, while the LUMO is also localized on the ring system. The presence of the electron-withdrawing acetyl group and electron-donating methyl groups on the pyrimidine ring of this compound influences the energies of these orbitals. DFT calculations for related pyrimidine structures show that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. ijcce.ac.ir

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative This table presents typical data obtained from DFT calculations for illustrative purposes.

| Parameter | Calculated Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The rotation around the single bond connecting the acetyl group to the pyrimidine ring is of particular interest in conformational analysis. youtube.com

Different arrangements of atoms that can be interconverted by rotation about single bonds are known as conformations. youtube.com Theoretical calculations can identify the most stable conformer(s) and the energy barriers between them. For this compound, a key aspect is the orientation of the acetyl group relative to the pyrimidine ring. The planarity or non-planarity of the molecule can significantly affect its electronic properties and intermolecular interactions. Potential energy surface scans, where the dihedral angle between the pyrimidine ring and the acetyl group is systematically varied, can reveal the lowest energy conformation. In similar pyrimidine structures, distinct stable conformations have been identified computationally, with energy differences often on the order of a few kJ/mol. mdpi.com

Table 2: Optimized Geometrical Parameters for a Pyrimidine Analog Illustrative optimized bond lengths and angles.

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-N (ring) | 1.34 Å |

| C-C (ring) | 1.39 Å | |

| C-CH3 | 1.51 Å | |

| C-C=O | 1.52 Å | |

| C=O | 1.23 Å | |

| Bond Angle | N-C-N (ring) | 116° |

| C-C-N (ring) | 123° | |

| Ring-C-C=O | 119° |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.govmdpi.com Theoretical calculations can predict the 1H and 13C NMR spectra for this compound. researchgate.netnih.gov By calculating the chemical shifts for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, the predicted shifts for the target molecule can be accurately referenced. mdpi.com These predictions are valuable for assigning experimental signals. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations can predict the π→π* and n→π* transitions that are characteristic of heteroaromatic systems like pyrimidine. For this compound, TD-DFT would likely predict strong absorptions in the UV region, consistent with the electronic structure of the pyrimidine chromophore. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Analogs Representative theoretical data for pyrimidine derivatives.

| Spectroscopy | Parameter | Predicted Value |

| 13C NMR | C=O | ~195 ppm |

| C2 (ring) | ~165 ppm | |

| C4/C6 (ring) | ~170 ppm | |

| C5 (ring) | ~115 ppm | |

| CH3 (acetyl) | ~25 ppm | |

| CH3 (ring) | ~23 ppm | |

| 1H NMR | H5 (ring) | ~7.2 ppm |

| CH3 (acetyl) | ~2.6 ppm | |

| CH3 (ring) | ~2.5 ppm | |

| UV-Vis | λmax (π→π) | ~250 nm |

| λmax (n→π) | ~290 nm |

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map plots the electrostatic potential onto a constant electron density surface. researchgate.net

Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would show the most negative regions localized on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org The hydrogen atoms and the carbon atoms of the ring would exhibit positive potential. researchgate.net This analysis is crucial for understanding intermolecular interactions. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide information on static structures, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and energy evolve. nih.gov

For this compound, an MD simulation could be performed to assess its conformational stability. nih.gov By placing the molecule in a simulated solvent box and running the simulation for a period of nanoseconds, one can observe the flexibility of the molecule. Key analyses from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. For the target compound, the methyl groups and the acetyl group would be expected to show higher RMSF values compared to the more rigid pyrimidine ring. semanticscholar.org

These simulations are particularly useful for understanding how the molecule might behave in a biological environment, such as the active site of a protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR studies on this compound are available, numerous studies have been conducted on various classes of pyrimidine derivatives for activities such as anticancer, antifungal, and enzyme inhibition. nih.govresearchgate.nethumanjournals.com

A typical QSAR study involves:

Data Set: A series of pyrimidine analogs with measured biological activity is selected. tandfonline.com

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the descriptors with the observed biological activity. nih.govtandfonline.com

Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. tandfonline.com

Studies on pyrimidine analogs have often found that a combination of electronic, steric, and hydrophobic descriptors significantly contributes to their biological activity. nih.govresearchgate.netresearchgate.net Such models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent analogs. humanjournals.com

Table 4: Common Descriptors Used in QSAR Studies of Pyrimidine Analogs

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges |

| Steric/Geometrical | Molecular Weight, Molar Refractivity, Surface Area, Volume |

| Hydrophobic | LogP (Partition Coefficient) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

Molecular Docking Simulations for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug design to understand drug-receptor interactions. researchgate.net While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the cited literature, research on structurally related pyrimidine derivatives provides significant insight into their potential binding modes and biological targets. These computational investigations help to elucidate how the pyrimidine scaffold interacts with various protein active sites, offering a predictive framework for the binding behavior of related compounds.

Detailed research has been conducted on various pyrimidine derivatives to explore their inhibitory potential against several key protein enzymes. amazonaws.com These studies utilize molecular docking to identify binding affinities, interaction types, and key amino acid residues involved in the stabilization of the ligand-protein complex.

Interactions with Cyclooxygenase (COX) Enzymes

In a study investigating hybrid compounds incorporating a 4,6-dimethylpyridine core (structurally related to the dimethylpyrimidine core), molecular docking simulations were performed to understand their binding to cyclooxygenase enzymes, COX-1 and COX-2. mdpi.com The simulations revealed that these compounds could bind effectively to the active sites of both COX isoenzymes. For instance, a Schiff base derivative, compound 13 , demonstrated notable inhibitory activity against both COX-1 and COX-2. mdpi.com

The docking analysis of a related compound, 9(S) , with the ovine COX-1 enzyme highlighted specific key interactions. Hydrogen bonds were formed between the ligand and the amino acid residues Ser530 and Arg120. mdpi.com Additionally, numerous Van der Waals interactions were observed between the ligand's alkyl and aromatic portions and the valine and leucine (B10760876) residues within the active site, further stabilizing the complex. mdpi.com The binding affinities for various derivatives were calculated, providing a quantitative measure of their potential inhibitory activity. mdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 9(S) | Ovine COX-1 | Not specified in abstract | Ser530, Arg120, Valine/Leucine residues |

| 11(E) | Human COX-2 | >2 kcal/mol difference between conformations | Not specified in abstract |

Binding to Cyclin-Dependent Kinases (CDKs)

Pyrimidine derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Molecular docking studies on a series of 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives were performed against human cyclin-dependent kinase 2 (CDK2) using the protein structure with PDB ID: 1HCK. nih.gov

The results indicated that several compounds possessed strong binding affinities for the CDK2 receptor. nih.gov Compound 4c , which features a chloro substitution, exhibited the highest binding energy of -7.9 kcal/mol. nih.gov The docking analysis revealed multiple hydrogen bonds forming between the pyrimidine core of compound 4c and key amino acid residues in the active site of CDK2, including THR 165, GLU 12, LYS 33, and THR 14. nih.gov Furthermore, pi-alkyl interactions with VAL 63, LYS 129, VAL 18, and ILE 10 were observed, contributing to the stability of the ligand-receptor complex. nih.gov

| Compound ID | Substitution | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4c | Chloro | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |

| 4a | Cyano | CDK2 (1HCK) | -7.7 | Not specified |

| 4h | Not specified | CDK2 (1HCK) | -7.5 | Not specified |

| 4b | Hydroxy | CDK2 (1HCK) | -7.4 | Not specified |

Interaction with DNA

Computational studies have also explored the interaction of pyrimidine derivatives with DNA. A molecular docking investigation of hybrid 4,6-dihydrazone pyrimidine derivatives with a DNA structure (PDB ID: 1D18) was conducted to understand their binding mode. nih.gov The simulations showed that the interaction was not a classic parallel intercalation. Instead, the pyrimidine group of the compounds inserted obliquely into the base pairs of the DNA strand. nih.gov The substituted rings attached to the pyrimidine core extended into the major and minor grooves of the DNA, suggesting a complex binding mechanism that could interfere with DNA replication or transcription processes. nih.gov

Role of 1 4,6 Dimethylpyrimidin 2 Yl Ethanone As a Synthetic Precursor and Chemical Scaffold

Building Block in the Construction of Complex Organic Architectures

The ethanone (B97240) moiety of 1-(4,6-dimethylpyrimidin-2-yl)ethanone is a key functional group that allows for its use as a fundamental building block in the synthesis of larger, more complex organic molecules. The carbonyl group and the adjacent methyl group provide reactive sites for a variety of chemical transformations, including condensation reactions.

A prominent example of its application is in the synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, through Claisen-Schmidt condensation. jchemrev.comchemrevlett.comnih.gov This reaction typically involves the condensation of an aryl methyl ketone, such as this compound, with an aromatic aldehyde in the presence of an acid or base catalyst. The resulting chalcones, containing the 4,6-dimethylpyrimidine (B31164) core, are themselves versatile intermediates for the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and flavonoids. jchemrev.comresearchgate.net

Furthermore, the principles of multicomponent reactions (MCRs) highlight the potential of this compound in the efficient construction of complex molecular frameworks. windows.netresearchgate.netresearchgate.netbeilstein-journals.org MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in modern synthetic chemistry. The reactive nature of the ethanone group makes this compound an ideal candidate for participation in such reactions, enabling the rapid generation of molecular diversity from a single, readily accessible precursor.

Scaffold for Pyrimidine-Based Heterocyclic Systems with Diverse Frameworks

The 4,6-dimethylpyrimidine ring system is a well-established scaffold in heterocyclic chemistry, and this compound serves as an excellent starting point for the synthesis of a multitude of pyrimidine-based heterocyclic systems. The inherent reactivity of the ethanone group, coupled with the stability of the pyrimidine (B1678525) core, allows for the construction of fused and linked heterocyclic frameworks.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.govias.ac.inresearchgate.netrsc.org While direct synthesis from this compound is not explicitly detailed in the provided research, the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves the cyclocondensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. The ethanone group in this compound can be readily transformed into a β-dicarbonyl moiety or other reactive intermediates necessary for such cyclizations. These pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest due to their wide range of biological activities.

The versatility of the 4,6-dimethylpyrimidine scaffold is further demonstrated by the synthesis of various fused heterocyclic systems. For instance, derivatives of 4,6-diarylpyrimidines have been synthesized and evaluated for their biological potential. researchgate.net The synthetic strategies often involve cyclocondensation reactions where the pyrimidine ring is formed from acyclic precursors. However, the pre-formed 4,6-dimethylpyrimidine ring in this compound provides a convergent approach to such complex systems.

Precursor in Medicinal Chemistry Lead Generation and Optimization

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. nih.gov Consequently, this compound and its derivatives are valuable precursors for the generation and optimization of new drug candidates. The 4,6-dimethylpyrimidine core can serve as a bioisostere for other aromatic systems, offering improved medicinal chemistry properties. nih.gov

Derivatives of the pyrimidine scaffold have been investigated as inhibitors of various enzymes implicated in disease. For example, pyrimidine-based compounds have been designed and synthesized as inhibitors of protein kinases such as Pim-1, PI3Kδ, and VEGFR-2, which are important targets in cancer therapy. nih.govnih.govrsc.orgnih.gov The synthesis of these inhibitors often involves the modification of the pyrimidine core with various functional groups to enhance potency and selectivity. The ethanone group of this compound provides a convenient handle for introducing such diversity.

The potential of ethanone derivatives in drug discovery is also highlighted by studies on pyrrol-2-yl ethanone derivatives as inhibitors of lactate (B86563) dehydrogenase A (LDH-A), a metabolic target in cancer. researchgate.net This suggests that the ethanone functionality, when attached to a suitable heterocyclic core like 4,6-dimethylpyrimidine, can be a key pharmacophoric element. The ability to easily modify the structure of this compound makes it a valuable tool in the hit-to-lead and lead optimization phases of drug discovery. nih.govresearchgate.net

Table 1: Examples of Pyrimidine-Based Enzyme Inhibitors

| Target Enzyme | Pyrimidine Scaffold | Therapeutic Area |

|---|---|---|

| Pim-1 Kinase | Pyrazolo[1,5-a]pyrimidine | Cancer |

| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Cancer, Inflammation |

| VEGFR-2 | Substituted Pyrimidine | Cancer (Angiogenesis) |

| Cyclooxygenase-2 (COX-2) | Thieno[2,3-d]pyrimidine | Inflammation |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 1,3-dimethylpyrimidine-2,4-dione | Metabolic Disorders |

This table is generated based on data from the text and provides examples of enzyme targets for various pyrimidine-based scaffolds.

Applications in Ligand Design for Metal Complexation

The 4,6-dimethylpyrimidine moiety, with its nitrogen atoms, possesses inherent coordinating properties, making this compound and its derivatives attractive candidates for ligand design in coordination chemistry. chemrevlett.comrsc.org The ethanone group can be chemically modified to introduce additional donor atoms, leading to the formation of multidentate ligands capable of forming stable complexes with a variety of metal ions.

A common strategy in ligand synthesis is the condensation of a ketone with an amine to form a Schiff base. The ethanone group of this compound can readily undergo condensation with various primary amines to yield Schiff base ligands. These ligands, incorporating the pyrimidine ring and the imine nitrogen, can act as bidentate or multidentate chelators for transition metal ions.

Another important class of ligands in coordination chemistry is the bipyridines. mdpi.compreprints.orgresearchgate.netnih.gov While the direct synthesis of bipyridine ligands from this compound is not explicitly described, the principles of ligand synthesis suggest its potential as a precursor. For example, the methyl group of the ethanone moiety could be functionalized to participate in coupling reactions to form bipyridine-like structures. The resulting ligands, featuring two coordinating pyrimidine rings, would be expected to form stable complexes with a range of metal ions, with potential applications in catalysis, materials science, and supramolecular chemistry. cmu.edu

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |

|---|---|---|

| Schiff Bases | Condensation of the ethanone with a primary amine | N (pyrimidine), N (imine), other donors from the amine |

| Bipyridine Analogues | Functionalization and coupling of the ethanone moiety | N (pyrimidine) x 2 |

| β-Diketones | Reaction of the ethanone with an ester | O, O |

This table outlines potential classes of ligands that could be synthesized from this compound and their likely coordinating atoms.

Exploration of Biological Activities and Molecular Interaction Mechanisms of 1 4,6 Dimethylpyrimidin 2 Yl Ethanone Derivatives

Antimicrobial Activity Studies

The urgent need for new antimicrobial agents to combat drug-resistant pathogens has driven extensive research into heterocyclic compounds, including pyrimidine (B1678525) derivatives. mdpi.com These compounds have been shown to be effective against a range of bacterial and fungal strains.

Antibacterial Efficacy Against Bacterial Strains

Derivatives built upon the pyrimidine framework have demonstrated notable antibacterial properties. Studies have revealed that the introduction of different substituents onto the pyrimidine ring can significantly influence their efficacy and spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were evaluated for their activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Several of these compounds exhibited excellent antimicrobial effects when compared to the reference drug ampicillin. nih.gov Similarly, tetrahydropyrimidine (B8763341) derivatives synthesized through the Biginelli reaction have shown strong antibacterial effects. nih.gov

In a study focusing on structures closely related to the title compound, N'-ylidenehydrazide derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide were synthesized and tested. The results indicated that the antimicrobial activity was dependent on the nature of the substituent on the hydrazide fragment. Specifically, derivatives containing p-aminophenyl, p-hydroxyphenyl, and 2,5-dihydroxyphenyl groups were found to be the most potent analogs in the series. srce.hr

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Potency | Reference |

|---|---|---|---|

| Nʹ-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Staphylococcus aureus | High | srce.hr |

| Nʹ-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Escherichia coli | High | srce.hr |

| Nʹ-[1-(2,5-dihydroxyphenyl) ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)-pyrimidin-2-ylthio]acetohydrazide | Proteus vulgaris | High | srce.hr |

| Tetrahydropyrimidine derivatives (4b, 4d) | Gram-positive & Gram-negative bacteria | Strong antibacterial effect | nih.gov |

Antifungal Efficacy Against Fungal Strains

Pyrimidine derivatives have also been established as a prominent class of fungicides in agriculture and medicine. nih.gov The development of novel pyrimidine-based fungicides is driven by the need to control phytopathogenic fungi that can develop resistance to existing commercial agents. nih.govnih.gov

Research into novel pyrimidine derivatives has shown significant fungicidal activity against a variety of plant pathogens. In one study, several newly synthesized compounds were tested against fourteen different phytopathogenic fungi, with many exhibiting potent effects. For example, derivatives 4c and 4d showed strong fungicidal activity (60% and 66.7% inhibition, respectively) against Sclerotinia sclerotiorum, a highly successful plant pathogen. nih.gov The activity of compound 4c was comparable to the commercial fungicide pyrimethanil (B132214). nih.gov

Another study focused on pyrimidine derivatives containing an amide moiety and tested their efficacy against fungi responsible for kiwifruit soft rot disease. nih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) demonstrated excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/ml, which was superior to that of pyrimethanil (32.1 µg/ml). nih.gov

Furthermore, various pyrimidine analogs have been tested against human fungal pathogens. Several compounds showed strong effects against Candida albicans and Aspergillus flavus, comparable to the reference drug clotrimazole. nih.gov Other research identified tetrahydropyrimidine derivatives 4f and 4k as having the best antifungal effect among the tested series, with a minimal inhibitory concentration (MIC) of 0.20 mg/mL against Trichophyton mentagrophytes. nih.gov

Table 2: Antifungal Efficacy of Selected Pyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Efficacy (Inhibition % or EC₅₀/MIC) | Reference |

|---|---|---|---|

| Derivative 4c | Sclerotinia sclerotiorum | 60.0% inhibition | nih.gov |

| Derivative 4d | Sclerotinia sclerotiorum | 66.7% inhibition | nih.gov |

| Compound 5o | Phomopsis sp. | EC₅₀ = 10.5 µg/ml | nih.gov |

| Compound 5f | Phomopsis sp. | 100% inhibition at 50 µg/ml | nih.gov |

| Tetrahydropyrimidine 4f | Trichophyton mentagrophytes | MIC = 0.20 mg/mL | nih.gov |

| Tetrahydropyrimidine 4k | Trichophyton mentagrophytes | MIC = 0.20 mg/mL | nih.gov |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. dmed.org.ua This has spurred the investigation of synthetic compounds, including pyrimidine derivatives, for their potential antioxidant properties.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce metal ions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most widely used methods. mdpi.comnih.gov

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺) form by antioxidants in an acidic environment. mdpi.com

Studies on certain pyrimidine derivatives have demonstrated significant antioxidant capabilities. For example, a series of novel pyrimidopyrimidine derivatives were assessed for their free radical scavenging activity. nih.gov Compounds 4b , 10c , and 11a-c from this series showed strong antioxidant effects, which were also linked to their ability to protect red blood cells from hemolysis. nih.gov While specific data on 1-(4,6-dimethylpyrimidin-2-yl)ethanone derivatives is limited in this context, the demonstrated activity of related pyrimidine structures suggests a promising area for future investigation.

Table 3: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Pyrimidopyrimidine 4b | Free Radical Scavenging | Strong antioxidant effect | nih.gov |

| Pyrimidopyrimidine 10c | Free Radical Scavenging | Strong antioxidant effect | nih.gov |

Anticancer Activity Research

The search for new anticancer agents is a major focus of medicinal chemistry, with heterocyclic compounds like pyrimidines playing a crucial role. mdpi.commdpi.com Derivatives of the pyrimidine scaffold have been found to exhibit cytotoxic activities against various cancer cell lines, often through the modulation of specific cellular signaling pathways. mdpi.comnih.gov

Modulation of Specific Enzymatic Pathways

A key strategy in modern cancer therapy is the targeting of specific enzymes and signaling pathways that are dysregulated in tumor cells. Pyrimidine derivatives have been shown to act as inhibitors of several such pathways.

One highly relevant investigation focused on pyrimidine-2-thione derivatives, which are structurally related to the title compound class. A lead compound, 5a , was found to induce apoptosis in MCF-7 breast cancer cells with a potent IC₅₀ of 2.617 µM. nih.gov The mechanism of action was linked to the inhibition of key signaling proteins; specifically, it was shown to suppress the phosphorylated forms of RAS and JNK proteins and inhibit the expression of PI3K/Akt genes. nih.gov This disruption of the RAS/PI3K/Akt/JNK signaling cascade, coupled with the observed upregulation of the tumor suppressor p53 protein and the cell cycle inhibitor p21, led to cell cycle arrest and apoptosis. nih.gov

The anticancer potential of a related class of compounds, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), gained significant attention after the discovery of monastrol. Monastrol was identified as an inhibitor of the motor protein kinesin-5 (also known as Eg5), which is essential for the formation of the bipolar mitotic spindle during cell division. nih.gov Inhibition of this enzyme leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer chemotherapy. nih.gov

Table 4: Enzymatic Pathways Modulated by Pyrimidine Derivatives in Anticancer Research

| Derivative Class | Target Pathway/Enzyme | Cancer Cell Line | Effect | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thione | RAS/PI3K/Akt/JNK | MCF-7 (Breast) | Inhibition of pathway, apoptosis induction | nih.gov |

Investigation of Cytotoxic Effects on Cancer Cell Lines